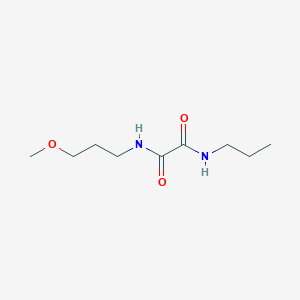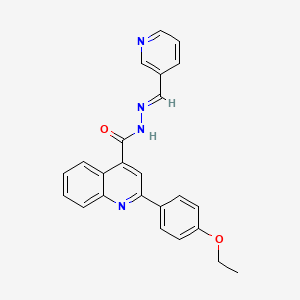![molecular formula C15H20N2O7 B5168548 1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate, commonly referred to as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a pyrrolidine derivative that has been synthesized through a specific method and exhibits unique biochemical and physiological effects.
作用機序
The exact mechanism of action of NPP is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. NPP has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor, and modulate their activity. NPP has also been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, in the brain.
Biochemical and Physiological Effects
NPP has been shown to produce a range of biochemical and physiological effects in various animal models. These effects include increased locomotor activity, enhanced learning and memory, and decreased anxiety-like behavior. NPP has also been shown to have neuroprotective effects and to enhance the survival of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of NPP for lab experiments is its specificity for certain receptors in the brain, which allows for targeted modulation of neurotransmitter systems. NPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of NPP is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several potential future directions for research on NPP. One area of interest is the development of NPP as a therapeutic agent for various neuropsychiatric disorders. Another area of interest is the use of NPP as a tool for studying brain function and the modulation of neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its potential side effects.
合成法
The synthesis of NPP involves the reaction of pyrrolidine with 4-nitrophenylpropane-1,3-diol in the presence of a suitable catalyst to yield the desired compound. The reaction is carried out under specific conditions to ensure maximum yield and purity of the product. The synthesized NPP is then purified by recrystallization and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
NPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, NPP has been evaluated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, NPP has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neuropsychiatric disorders. In neuroscience, NPP has been investigated for its role in the modulation of neurotransmitter systems and its potential as a tool for studying brain function.
特性
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14;3-1(4)2(5)6/h4-7H,1-3,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBYOHIPWOEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

